6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one
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Overview
Description
6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a bromine atom at the 9th position and a fluoroethyl group at the 2nd position of the isoquinolinone core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1(2H)-isoquinolinone
- 1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone
- 2-Methyl-4-phenyl-1(2H)-isoquinolinone
Uniqueness
6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one is unique due to the presence of both a bromine atom and a fluoroethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications that require these unique features.
Properties
CAS No. |
919292-86-7 |
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Molecular Formula |
C15H12BrFN2O |
Molecular Weight |
335.17 g/mol |
IUPAC Name |
6-(2-amino-1-fluoroethyl)-9-bromo-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C15H12BrFN2O/c16-9-1-2-10-11(13(17)7-18)5-8-3-4-19-15(20)14(8)12(10)6-9/h1-6,13H,7,18H2,(H,19,20) |
InChI Key |
OGTYWBGLJXCRJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)C(CN)F |
Origin of Product |
United States |
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